molecular formula C21H16FNO2 B2585668 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetamide CAS No. 860609-43-4

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2585668
CAS RN: 860609-43-4
M. Wt: 333.362
InChI Key: UTATXSHVDAOXQN-UHFFFAOYSA-N
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Description

“2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetonitrile” is a chemical compound with the CAS Number: 446275-89-4 . It has a molecular weight of 315.35 .

Physical and Chemical Properties The compound is a solid at room temperature . Its melting point is between 88 - 90 degrees Celsius . The IUPAC name for this compound is (4-benzoylphenyl)(4-fluorophenyl)acetonitrile .

Safety Information The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research has delved into the spectroscopic and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs, indicating their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, along with significant non-linear optical (NLO) activity, which may be utilized in photovoltaic applications. Molecular docking studies further suggest interactions with biological targets like Cyclooxygenase 1 (COX1), highlighting a broad utility span from material science to potential therapeutic applications (Mary et al., 2020).

Potential as Pesticides

N-derivatives of related compounds have been characterized by X-ray powder diffraction, showing promise as potential pesticides. These studies provide foundational data for further exploration of these compounds in agricultural applications (Olszewska et al., 2011).

Anticancer and Anti-inflammatory Activity

Several studies have synthesized and evaluated novel derivatives for their anticancer and anti-inflammatory activities. For example, benzophenone-thiazole derivatives have shown potent VEGF-A inhibition, indicating their potential as anticancer agents (Prashanth et al., 2014). Furthermore, novel acetamide derivatives have been developed with significant anti-inflammatory activity, underscoring their therapeutic potential in inflammation-related conditions (Sunder & Maleraju, 2013).

Antimicrobial Applications

Research into sulfide and sulfone derivatives of related compounds has demonstrated antimicrobial activity against various bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (Badiger et al., 2013).

Analytical Chemistry and Material Science

Investigations into the thermal degradation of modafinil and its analogs, which share structural similarities with 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetamide, have provided insights into their stability and potential analytical challenges. These findings are relevant for both forensic analysis and the design of materials with specific degradation profiles (Dowling et al., 2017).

properties

IUPAC Name

2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO2/c22-18-12-10-15(11-13-18)19(21(23)25)14-6-8-17(9-7-14)20(24)16-4-2-1-3-5-16/h1-13,19H,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTATXSHVDAOXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetamide

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